Linagliptin metabolite m489(1)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1807608-59-8 |
|---|---|
Molecular Formula |
C25H28N8O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O3/c1-16-18-9-3-4-10-19(18)28-20(27-16)15-33-23(35)21-22(30(2)25(33)36)29-24(32(21)12-5-6-13-34)31-11-7-8-17(26)14-31/h3-4,9-10,17,34H,7-8,11-15,26H2,1-2H3/t17-/m1/s1 |
InChI Key |
MREQTPLJIIFUIK-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCC[C@H](C5)N)N(C3=O)C |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCCC(C5)N)N(C3=O)C |
Origin of Product |
United States |
Metabolic Formation Pathways of Linagliptin Metabolite M489 1
The biotransformation of linagliptin (B1675411) to its M489(1) metabolite is a result of hydroxylation. Specifically, this metabolic reaction involves the addition of a hydroxyl group to the butynyl side chain of the parent linagliptin molecule. researchgate.net This structural modification results in the formation of the M489(1) metabolite, which has been identified as the most abundant metabolite in excreta, accounting for 4.7% of an oral dose and 9.6% of an intravenous dose. researchgate.net The chemical structures of linagliptin and its M489(1) metabolite are detailed below.
Table 1: Chemical Identification of Linagliptin and its M489(1) Metabolite
| Compound | IUPAC Name | Chemical Formula |
|---|---|---|
| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 |
| Linagliptin metabolite M489(1) | 8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione. nih.gov | C25H28N8O3 |
Data sourced from DrugBank and PubChem. nih.govdrugbank.com
While metabolism is a minor elimination pathway for linagliptin, another significant metabolite, known as CD1790, is the predominant metabolite found in plasma. drugbank.comnih.gov This metabolite is considered pharmacologically inactive. nih.gov In vitro studies have suggested that the formation of CD1790 is a two-step process, with the initial and rate-limiting step being catalyzed by the cytochrome P450 enzyme, specifically CYP3A4. researchgate.net
Potential Contributions of Aldo Keto Reductases and Carbonyl Reductases to Linagliptin Metabolism
The aldo-keto reductase (AKR) superfamily of enzymes is well-known for its role in the detoxification of a wide array of pharmaceuticals and xenobiotics. nih.gov These enzymes catalyze redox transformations and are found in various tissues. youtube.com Their broad substrate specificity allows them to act on many different compounds. nih.govyoutube.com Similarly, carbonyl reductases are involved in the metabolism of a variety of substances. The identification of these reductase families as contributors to linagliptin (B1675411) metabolism suggests their involvement in the reduction of certain intermediate compounds formed during the biotransformation process. drugbank.comnih.gov However, the specific reactions catalyzed by these reductases in the metabolic cascade of linagliptin are not fully detailed in the available literature.
This table summarizes the key enzymatic players identified in the metabolic pathways of linagliptin.
Disposition and Excretion Profiles of Linagliptin Metabolite M489 1
Major Excretory Pathways and Elimination Routes
The primary route of elimination for linagliptin (B1675411) and its metabolites is through the feces. drugbank.comnih.gov This is a distinguishing feature compared to other DPP-4 inhibitors. droracle.ai
Linagliptin metabolite M489(1), which is formed by the oxidation of the methyl group on the butinyl side chain of the parent molecule, is predominantly recovered in both feces and urine. researchgate.netfda.gov Following the administration of radiolabeled linagliptin, M489(1) was identified as the most abundant metabolite in excreta. researchgate.net Specifically, after an intravenous dose, M489(1) accounted for 9.6% of the dose in excreta, while after an oral dose, it represented 4.7% of the dose. researchgate.net
Detailed analysis of excreta has shown that after oral administration of linagliptin, the vast majority of the drug-related material is eliminated in the feces. drugbank.comnih.gov While linagliptin is the main component, M489(1) is consistently detected. fda.gov In urine, M489(1) has been identified, albeit at low abundance. fda.gov
| Administration Route | Percentage of Dose Recovered as M489(1) in Excreta | Source |
|---|---|---|
| Intravenous | 9.6% | researchgate.net |
| Oral | 4.7% | researchgate.net |
Distribution Profile in Biological Matrices
The distribution of linagliptin and its metabolites is characterized by extensive tissue binding and a large volume of distribution for the parent drug. nih.gov
The metabolite M489(1) is found to have a significantly higher presence in excreta compared to systemic circulation (plasma). nih.govdrugbank.com While M489(1) is the predominant metabolite recovered in feces and urine, the main metabolite observed in plasma is a different compound, CD1790 (also referred to as M474(1)), which is a pharmacologically inactive S-3-hydroxypiperidinyl derivative. nih.govfda.govnih.gov
Studies analyzing the metabolite patterns in plasma following both intravenous and oral administration of linagliptin have shown that the parent compound, linagliptin, is the dominant species. fda.gov The major metabolite identified in plasma, CD1790, accounted for a significant portion of the radioactivity in plasma samples. fda.govnih.gov In contrast, M489(1) is found in much lower concentrations in plasma. fda.gov This indicates that while M489(1) is a significant product of linagliptin's metabolic pathway, it is efficiently eliminated from the body and does not accumulate in the systemic circulation to the same extent as other metabolites like CD1790. nih.govdrugbank.com
| Biological Matrix | Predominant Metabolite | Source |
|---|---|---|
| Excreta (Feces and Urine) | M489(1) | nih.govfda.govdrugbank.com |
| Plasma | CD1790 (M474(1)) | nih.govfda.govnih.gov |
Structural Elucidation and Advanced Analytical Methodologies for Linagliptin Metabolite M489 1
Application of High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of drug metabolites. Its ability to provide highly accurate mass measurements enables the determination of elemental compositions, which is a critical first step in identifying unknown compounds like M489(1).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for detecting and quantifying drug metabolites in complex biological samples. ijbio.comijpsr.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry. For the analysis of linagliptin (B1675411) and its metabolites, reversed-phase LC methods are commonly employed, often utilizing C18 or phenyl-hexyl columns for separation. ijbio.comijpsr.comnih.gov
The LC-MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions are monitored. ijbio.com For Linagliptin, the fragmentation of m/z 473.54 is monitored. ijbio.com A similar approach would be applied for M489(1), monitoring the transition from its protonated molecule [M+H]⁺ at m/z 489.2 to specific, stable fragment ions. The method provides excellent sensitivity and specificity, allowing for quantification down to the picogram-per-milliliter (pg/mL) level in plasma. ijpsr.comrsc.org
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry for High-Resolution Analysis
For the initial identification and high-resolution analysis of metabolites, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a powerful technique. researchgate.netnih.gov In the characterization of linagliptin metabolites, a QTOF mass spectrometer was utilized to acquire high-resolution mass spectra in both "full scan" and "product ion scan" modes. researchgate.net
The ESI source converts the metabolite molecules in the liquid phase into gas-phase ions with minimal fragmentation. The QTOF analyzer then measures the mass-to-charge ratio (m/z) of these ions with high accuracy, often achieving a mass resolution of 10,000 or greater. researchgate.net This level of resolution allows for the confident determination of the elemental formula of the metabolite. For M489(1), the accurate mass measurement of the molecular ion [M+H]⁺ would differentiate it from other potential isobaric compounds. researchgate.net
Table 2: ESI-QTOF Operational Parameters for Metabolite Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |
| Analyzer | Quadrupole Time-of-Flight (QTOF) | researchgate.net |
| Mass Resolution | ~10,000 (FWHM) | researchgate.net |
| Scan Modes | Full Scan & Product Ion Scan | researchgate.net |
| Mass Range | m/z 50 to 1000 | researchgate.net |
| Collision Gas | Argon | researchgate.net |
| Collision Energies | 10 to 30 eV | researchgate.net |
Detailed Fragmentation Pattern Analysis for Structural Confirmation
Following accurate mass measurement, the next step in structural elucidation is the analysis of the metabolite's fragmentation pattern, obtained through tandem mass spectrometry (MS/MS). researchgate.net By inducing fragmentation of the selected precursor ion (the molecular ion of M489(1)) and analyzing the resulting product ions, specific structural features of the molecule can be deduced. researchgate.net
The structure of M489(1) was elucidated by a detailed analysis of its fragmentation pattern and comparing it with that of the parent drug, linagliptin. researchgate.net The mass shift of +16 atomic mass units (amu) from linagliptin (m/z 473.2) to M489(1) (m/z 489.2) suggests the addition of an oxygen atom (hydroxylation). The fragmentation pattern would reveal the location of this hydroxylation. For M489(1), the key would be observing fragments indicating that the modification occurred on the butynyl side chain, while fragments corresponding to the quinazoline (B50416) and aminopiperidinyl moieties remain unchanged compared to the fragmentation of the parent drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While HRMS provides compelling evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous structural assignment of a novel compound. researchgate.netscispace.com The structure of M489(1) was ultimately confirmed using NMR spectroscopy following its isolation from the bile of rabbits that had been administered [¹⁴C]linagliptin. researchgate.net
Utilization of ¹H, ¹³C-BB, HH-COSY, HH-ROESY, HC-HSQC, and HC-HMBC Experiments
A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural elucidation. scispace.com
¹H (Proton) and ¹³C-BB (Carbon-13 BroadBand decoupled) NMR: These 1D experiments identify the different chemical environments of hydrogen and carbon atoms in the molecule, respectively. The chemical shifts provide initial information about the functional groups present. For M489(1), the ¹H NMR spectrum would show signals for the new hydroxymethylene group (-CH₂OH) on the side chain, which would be absent in the linagliptin spectrum.
HH-COSY (Homonuclear Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system, such as those on the piperidine (B6355638) ring or the aromatic quinazoline ring.
HH-ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for determining the stereochemistry and conformation of the molecule.
HC-HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon atoms with their attached protons. It provides a clear map of all C-H bonds in the molecule, confirming assignments made from 1D spectra.
HC-HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for connecting the different structural fragments of the molecule, such as linking the quinazoline-methyl group to the purine-dione core and confirming the position of the hydroxylated butynyl chain.
The collective data from these NMR experiments provides conclusive evidence for the exact bonding framework and three-dimensional structure of M489(1), leaving no ambiguity. researchgate.net
Chromatographic Separation Techniques for Metabolite Isolation and Analysis
Effective chromatographic separation is a prerequisite for both the analysis and isolation of metabolites. nih.gov For a molecule like M489(1), which is more polar than its parent compound linagliptin due to the added hydroxyl group, chromatographic conditions must be optimized for adequate retention and resolution from other metabolites and endogenous matrix components.
Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the methods of choice. nih.govnih.gov
Table 3: Exemplary Chromatographic Conditions for Linagliptin and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm) | Waters, X-Bridge, C18 (50 mm x 4.6 mm, 5µm) | Phenyl hexyl, (100 X 4.6mm, 2.6µ) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 4.6) - methanol (B129727) (30:70, v/v) | Acetonitrile (B52724) and 0.1 % formic acid (90:10 v/v) | 10mM Ammonium (B1175870) formate (B1220265) buffer (pH 6.5) : Methanol (15:85 v/v) |
| Flow Rate | 1 mL/min | 0.6 mL/min | Not Specified |
| Detection | UV at 260 nm | MS/MS | MS/MS |
| Reference | nih.gov | ijbio.com | ijpsr.com |
For preparative isolation of M489(1) for NMR analysis, a combination of solid-phase extraction (SPE) and HPLC methods is employed. researchgate.net Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are often used for the initial cleanup and concentration of the metabolite from a biological matrix like bile. researchgate.net This is followed by one or more HPLC steps using different column chemistries (e.g., C18 and HILIC) and mobile phase gradients to achieve the high purity required for structural analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the detection, separation, and quantification of linagliptin and its metabolites from complex biological matrices. researchgate.netijpsr.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. alliedacademies.orgnih.gov
Research studies have utilized various stationary phases and mobile phase compositions to achieve optimal separation. For instance, C18 columns are frequently used for the chromatographic separation of linagliptin and its related substances. alliedacademies.orgnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium formate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. ijpsr.comnih.govresearchgate.net The gradient or isocratic elution allows for the effective resolution of the parent drug from its metabolites, including M489(1). ijpsr.comnih.gov
Detection is typically performed using UV detectors or, for higher sensitivity and specificity, mass spectrometers. ijpsr.comnih.gov LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode provide excellent selectivity and sensitivity for quantifying low concentrations of metabolites in biological samples. researchgate.netresearchgate.net For linagliptin, precursor-to-product ion transitions are monitored in positive ionization mode to ensure accurate quantification. ijpsr.comresearchgate.net While specific retention times for M489(1) are not always detailed separately from the parent compound in general studies, the methods are developed to be able to resolve these different chemical entities. alliedacademies.orgnih.gov
Table 1: Examples of HPLC Conditions Used in the Analysis of Linagliptin
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Ascentis C18 (150 x 4.6 mm, 5µm) | Buffer (0.1% OPA, pH 2.2): Acetonitrile (65:35) | 0.9 ml/min | UV at 216.0nm | alliedacademies.org |
| Symmetry® C18 (150 mm × 4.6 mm, 5 μm) | Methanol: 10 mM Ammonium Formate Buffer (pH adjusted with 0.2% formic acid) (95:5, v/v) | 0.25 mL/min | MS/MS (MRM) | researchgate.net |
| Phenyl Hexyl (100 x 4.6mm, 2.6µ) | 10mM Ammonium Formate Buffer (pH 6.5): Methanol (15:85 v/v) | Not specified | MS/MS (MRM) | ijpsr.com |
| XSelect HSS Cyano (50 × 2.1 mm, 3.5 μm) | 2 mM Ammonium Acetate Buffer and Acetonitrile | Not specified | MS/MS (MRM) | researchgate.net |
Solid-Phase Extraction (SPE) in Metabolite Isolation Protocols
Solid-Phase Extraction (SPE) is a critical sample preparation step for the isolation and purification of metabolites like M489(1) from biological fluids such as plasma prior to HPLC or LC-MS/MS analysis. ijpsr.comresearchgate.netwaters.com This technique effectively removes interfering endogenous components, thereby reducing matrix effects and improving the accuracy and sensitivity of the subsequent analysis. researchgate.net
The choice of SPE sorbent is crucial for efficient extraction. For linagliptin and its metabolites, mixed-mode cation exchange (MCX) and weak-cation exchange (WCX) sorbents, such as Oasis MCX and WCX, have proven to be highly effective. researchgate.netwaters.com These sorbents utilize a combination of reversed-phase and ion-exchange mechanisms to retain the analytes of interest.
The general SPE protocol involves four main steps:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge.
Washing: The cartridge is washed with specific solvents to remove interfering substances while the analytes remain bound to the sorbent.
Elution: The retained analytes, including M489(1), are eluted from the sorbent using an appropriate organic solvent, often containing an acid or base to disrupt ion-exchange interactions.
Studies have demonstrated high extraction recovery rates (78–88%) for linagliptin using optimized SPE protocols, which is essential for accurate quantitative analysis. researchgate.net
Table 2: Solid-Phase Extraction Sorbents Used for Linagliptin Sample Preparation
| SPE Sorbent | Application | Reference |
|---|---|---|
| Oasis MCX (Mixed-Mode Cation Exchange) | Concurrent determination of empagliflozin (B1684318) and linagliptin in human plasma. | researchgate.net |
| Oasis WCX (Weak Cation Exchange) | Simultaneous extraction of metformin (B114582), linagliptin, and empagliflozin from plasma. | waters.com |
| Oasis HLB (Hydrophilic-Lipophilic Balance) | Tested for sample preparation of empagliflozin and linagliptin in human plasma. | researchgate.net |
| Strata™ X | Extraction of linagliptin and metformin from spiked human plasma. | researchgate.net |
Application of Radiometric Methods in Metabolite Excretion and Mass Balance Studies
Radiometric methods, particularly those using ¹⁴C-labeled compounds, are indispensable for conducting mass balance studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. In the case of linagliptin, studies involving the administration of ¹⁴C-labeled linagliptin to healthy volunteers have provided definitive data on its metabolic fate. nih.gov
These studies revealed that fecal excretion is the primary elimination pathway for linagliptin and its metabolites. nih.gov Following a single oral dose of [¹⁴C]linagliptin, 84.7% of the administered radioactivity was recovered in the feces, while 5.4% was found in the urine. nih.gov After intravenous administration, these values were 58.2% in feces and 30.8% in urine. nih.gov
Table 3: Excretion and Abundance of Linagliptin and Metabolite M489(1)
| Parameter | Oral Administration | Intravenous Administration | Reference |
|---|---|---|---|
| Total Fecal Excretion (% of Dose) | 84.7% | 58.2% | nih.gov |
| Total Renal Excretion (% of Dose) | 5.4% | 30.8% | nih.gov |
| M489(1) in Excreta (% of Dose) | 4.7% | 9.6% | researchgate.net |
Compound Reference Table
| Name/Identifier | Full Chemical Name |
|---|---|
| Linagliptin | (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione |
| Linagliptin metabolite M489(1) | 8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
| Metformin | N,N-dimethylimidodicarbonimidic diamide |
| Empagliflozin | (2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[(3S)-oxolan-3-yl]oxyphenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Acetonitrile | Ethanenitrile |
| Methanol | Methyl alcohol |
| Ammonium Formate | Ammonium methanoate |
| Potassium Dihydrogen Phosphate | Potassium phosphate monobasic |
Preclinical Pharmacological Evaluation of Linagliptin Metabolite M489 1
Assessment of Pharmacological Inactivity
Preclinical evaluations have consistently demonstrated that the main metabolites of linagliptin (B1675411), including M489(1), are pharmacologically inactive. nih.govresearchgate.netnih.gov The primary pharmacological action of linagliptin is the potent and selective inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govfrontiersin.org This, in turn, helps to regulate blood glucose levels. frontiersin.org
In vitro studies have been crucial in determining the lack of significant pharmacological activity of linagliptin's metabolites. For instance, the main human metabolite of linagliptin, also referred to as CD 1790 in plasma, has been shown to be approximately 1000 times less active than the parent compound, linagliptin. fda.gov M489(1) is the designation for this major metabolite as recovered in excreta. nih.govdrugbank.com The negligible activity of this metabolite means it does not contribute to the therapeutic effects of linagliptin.
The following table summarizes the key findings regarding the pharmacological inactivity of Linagliptin's main metabolite.
| Compound | Relationship to Linagliptin | Pharmacological Activity | Key Findings |
| M489(1) | Major metabolite in excreta drugbank.comresearchgate.net | Inactive nih.govresearchgate.netnih.gov | Formed by hydroxylation of the butynyl side chain. researchgate.net |
| CD 1790 | Main metabolite in plasma nih.govdrugbank.com | ~1000 times less active than linagliptin fda.gov | Accounts for approximately 18% of the molar linagliptin plasma exposure after a single oral 10-mg dose. nih.govcore.ac.uk |
Comparative Metabolic Studies Involving Linagliptin Metabolite M489 1
In Vitro Metabolic Fate of Linagliptin (B1675411) in Relevant Biological Systems (e.g., Human Liver Microsomes)
In vitro studies using human liver microsomes are crucial for elucidating the metabolic pathways of new chemical entities. researchgate.net For linagliptin, metabolism represents a minor elimination pathway, with about 90% of an oral dose being excreted unchanged. nih.gov
Research has shown that the metabolism of linagliptin in human liver microsomes is limited. The primary biotransformation pathway observed in vitro leads to the formation of a main metabolite, CD1790 (also known as the S-3-hydroxypiperidinyl metabolite), which is pharmacologically inactive. nih.govnih.gov The formation of this metabolite is a two-step process initiated by a rate-limiting ketone formation that is dependent on the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net This is followed by a stereoselective reduction involving aldo-keto reductases and, to a lesser extent, carbonyl reductases. nih.gov
While the formation of the main plasma metabolite CD1790 from linagliptin has been described in human liver microsomes, detailed information regarding the specific in vitro metabolic fate of the metabolite M489(1) in this system is not extensively documented in publicly available literature. Studies have focused on the parent compound's initial metabolic steps, indicating that further metabolism of its various metabolites might be limited.
| Biological System | Parent Compound | Key Finding | Metabolite(s) of Focus | Enzymes Involved |
|---|---|---|---|---|
| Human Liver Microsomes | Linagliptin | Metabolism is a minor pathway. | CD1790 (main plasma metabolite) | CYP3A4, Aldo-keto reductases, Carbonyl reductases |
| Human Liver Microsomes | Linagliptin Metabolite M489(1) | Specific metabolic fate not detailed in available literature. | - | - |
In Vivo Metabolic Profiles and Metabolite Recovery Across Preclinical Species (e.g., Rabbit Bile)
The in vivo metabolic profile of linagliptin has been characterized in humans and various preclinical species. The primary route of excretion for linagliptin and its metabolites is through the feces, which is indicative of significant biliary excretion. nih.govnih.gov
A pivotal human study involving the administration of radiolabeled linagliptin provided detailed insights into its metabolic profile and the relative abundance of its metabolites in excreta. nih.govresearchgate.net While unchanged linagliptin was the most predominant species, several metabolites were identified. nih.gov
The metabolite M489(1) is formed through the hydroxylation of the methyl group on the butynyl side chain of the parent linagliptin molecule. researchgate.net Although it is considered a minor metabolite in terms of systemic exposure, it has been identified as the metabolite with the highest abundance in excreta. researchgate.net Following intravenous administration in humans, M489(1) accounted for 9.6% of the dose recovered in excreta. researchgate.net After oral administration, it represented 4.7% of the dose. researchgate.net
| Species | Matrix | Metabolite | Formation Pathway | Percentage of Dose Recovered |
|---|---|---|---|---|
| Human | Excreta (following intravenous administration) | M489(1) | Hydroxylation of the butynyl side chain | 9.6% |
| Human | Excreta (following oral administration) | M489(1) | Hydroxylation of the butynyl side chain | 4.7% |
Future Research Directions and Mechanistic Insights for Linagliptin Metabolite M489 1
Advanced Mechanistic Investigations of Enzyme Kinetics for M489(1) Formation
Future research should focus on pinpointing the specific human CYP450 isoforms involved in the formation of M489(1). In vitro studies using a panel of recombinant human CYP enzymes could definitively identify the primary catalyst. Following this identification, detailed enzyme kinetic studies are warranted to determine key parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max). This data would provide a quantitative understanding of the enzyme's affinity for linagliptin (B1675411) and its efficiency in converting it to M489(1).
Such mechanistic investigations would be critical for predicting and understanding potential drug-drug interactions. Since many medications are substrates, inhibitors, or inducers of CYP450 enzymes, particularly CYP3A4, a detailed kinetic profile of M489(1) formation is essential for anticipating how co-administered drugs might alter linagliptin metabolism.
Table 1: Enzymes in Linagliptin Metabolism and M489(1) Formation
| Enzyme Family | Specific Enzyme (Postulated) | Metabolic Reaction | Resulting Metabolite | Citation |
|---|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Hydroxylation of butinyl side chain | M489(1) | nih.govresearchgate.netdrugbank.com |
| Aldo-keto reductases | Not specified | Reduction | Other metabolites | nih.govdrugbank.com |
This table outlines the known and postulated enzymatic pathways in linagliptin metabolism. The specific involvement of CYP3A4 in M489(1) formation is a primary focus for future kinetic studies.
Exploration of Potential for M489(1) as a Biomarker for Specific Metabolic Pathways or Enzyme Activities
Given that M489(1) is the most abundant metabolite of linagliptin in excreta, its concentration relative to the parent drug could serve as a valuable in vivo biomarker. researchgate.net Specifically, the ratio of M489(1) to unchanged linagliptin in plasma or urine could reflect the activity of the specific metabolic pathway responsible for its formation, presumably catalyzed by a CYP450 enzyme like CYP3A4. nih.govresearchgate.net
The utility of such a biomarker would be significant. It could help explain inter-individual variability in linagliptin disposition, which may be influenced by genetic polymorphisms, disease states, or co-medications affecting the metabolizing enzyme's activity. For instance, in patients identified as poor, intermediate, or extensive metabolizers for the involved enzyme, the M489(1)/linagliptin ratio would be expected to differ significantly.
Exploring this potential requires dedicated clinical studies. A validation study could assess the correlation between the M489(1)/linagliptin ratio and the known activity of the candidate enzyme (e.g., CYP3A4), measured using a standard probe substrate. If a strong correlation is established, M489(1) could be developed into a non-invasive probe for phenotyping patients for specific enzyme activity, aiding in the personalization of therapy for drugs metabolized through that pathway. While studies have explored biomarkers for diabetic complications, the use of a drug metabolite like M489(1) as a specific enzyme activity biomarker is a novel area for investigation. nih.govmdpi.com
Table 2: Proposed Study Design for M489(1) Biomarker Validation
| Study Phase | Objective | Methodology | Endpoints |
|---|---|---|---|
| Phase 1: In Vitro Enzyme Identification | To identify the primary enzyme(s) responsible for M489(1) formation. | Incubate linagliptin with a panel of recombinant human CYP450 enzymes. | Identification of the specific CYP isoform(s) producing M489(1). |
| Phase 2: Kinetic Characterization | To determine the kinetic parameters of M489(1) formation. | Enzyme kinetic assays using the identified CYP isoform(s) to measure reaction rates at varying substrate concentrations. | Calculation of K_m and V_max values. |
| Phase 3: Clinical Correlation Study | To validate the M489(1)/linagliptin ratio as an in vivo biomarker of enzyme activity. | Administer linagliptin to a cohort of healthy volunteers. Measure the M489(1)/linagliptin ratio in plasma and/or urine. Correlate this ratio with the enzyme's activity as measured by a standard probe substrate (e.g., midazolam for CYP3A4). | Correlation coefficient (r) between the metabolite ratio and probe substrate clearance. |
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Linagliptin metabolite M489(1) in metabolomics studies?
Metabolite identification requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural features. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling or stable isotope dilution assays (SIDAs) is preferred to enhance precision. Data processing tools like XCMS Online or MetaboAnalyst should be used for peak alignment and noise reduction, with manual validation to minimize false positives . Reproducibility can be improved by documenting instrument parameters, calibration standards, and raw data in appendices, as per reproducible research guidelines .
Q. How can existing literature on Linagliptin’s pharmacokinetics inform the study of its metabolite M489(1)?
Systematic literature reviews using databases like PubMed, Scopus, and Web of Science with keywords such as “Linagliptin metabolism,” “DPP-4 inhibitor metabolites,” and “M489” can contextualize M489(1)’s role. Incorporate natural language processing (NLP) tools to automate metabolite-disease relationship mapping, followed by manual curation to validate associations. Cross-referencing with clinical trial registries (e.g., ClinicalTrials.gov ) ensures alignment with reported pharmacokinetic outcomes .
Q. What experimental controls are critical when assessing M489(1)’s stability and bioactivity in vitro?
Include negative controls (e.g., solvent-only samples) and positive controls (e.g., parent Linagliptin) to validate assay specificity. For stability studies, simulate physiological conditions (pH, temperature, and enzymatic activity) and use time-course sampling. Report batch numbers, purity, and storage conditions of reagents to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings about M489(1)’s pharmacodynamic effects be resolved in preclinical studies?
Apply meta-analytical frameworks to aggregate data from heterogeneous studies, adjusting for variables like dosage, species-specific metabolism, and assay sensitivity. For example, a network meta-analysis comparing metabolite effects across DPP-4 inhibitors could identify confounding factors. Cross-disciplinary collaboration between bioinformaticians and pharmacologists is essential to model dose-response relationships and validate hypotheses .
Q. What strategies optimize the detection of M489(1) in patients with renal impairment, given altered drug metabolism in this population?
Design pharmacokinetic trials with stratified cohorts based on renal function (e.g., eGFR categories). Use adaptive sampling protocols to capture metabolite accumulation, paired with glomerular filtration rate (GFR) measurements. Analytical methods must account for matrix effects in uremic serum; consider solid-phase extraction (SPE) or protein precipitation to enhance sensitivity .
Q. How should bioinformatics tools be integrated to explore M489(1)’s potential off-target interactions?
Combine molecular docking simulations (e.g., AutoDock Vina) with cheminformatics databases (ChEMBL, PubChem) to predict binding affinities for non-DPP-4 targets. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pathway analysis tools like KEGG or Reactome can contextualize metabolite interactions within metabolic networks .
Q. What methodological safeguards are needed to ensure reproducibility in M489(1) research across laboratories?
Adopt the CREDIBLE checklist for metabolomics: document raw data formats (mzML, NMR spectra), processing workflows (e.g., OpenMS), and version-controlled software. Share datasets via repositories like MetaboLights, including metadata on sample preparation and instrument calibration. Independent replication studies using identical protocols are critical .
Data Presentation and Reporting Guidelines
- Tables : Include comparative data on M489(1)’s physicochemical properties (e.g., logP, solubility) vs. Linagliptin.
- Figures : Use heatmaps to visualize metabolite abundance across clinical cohorts or pathway enrichment results.
- References : Prioritize peer-reviewed studies from databases like MEDLINE or Embase, avoiding non-academic sources (e.g., BenchChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
